molecular formula C13H14ClNO B13687994 2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole

2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole

Cat. No.: B13687994
M. Wt: 235.71 g/mol
InChI Key: FGBUGNQRMKUZKN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an isopropylphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole typically involves the reaction of 4-isopropylbenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, hydroxylated or carbonylated compounds, and dihydrooxazole derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-oxazole: Similar structure but lacks the isopropyl group.

    2-(Bromomethyl)-5-(4-isopropylphenyl)oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-5-(4-methylphenyl)oxazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

2-(Chloromethyl)-5-(4-isopropylphenyl)oxazole is unique due to the presence of both the chloromethyl and isopropylphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

2-(chloromethyl)-5-(4-propan-2-ylphenyl)-1,3-oxazole

InChI

InChI=1S/C13H14ClNO/c1-9(2)10-3-5-11(6-4-10)12-8-15-13(7-14)16-12/h3-6,8-9H,7H2,1-2H3

InChI Key

FGBUGNQRMKUZKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(O2)CCl

Origin of Product

United States

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